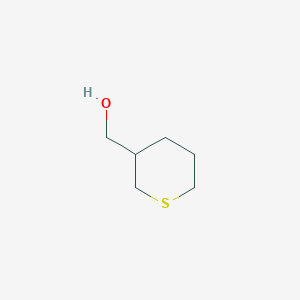

Thian-3-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thian-3-ylmethanol is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 . It is synthesized from the reaction of thianthrene and methanol.

Molecular Structure Analysis

This compound has a molecular weight of 132.23 . More detailed information about its molecular structure is not available in the retrieved sources.

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

Perylene-3-ylmethanol: A Nanocarrier in Drug Delivery

- Use in Drug Delivery Systems : Perylene-3-ylmethanol has been used to create fluorescent organic nanoparticles. These nanoparticles play multiple roles: as nanocarriers for drug delivery, phototriggers for drug release, fluorescent chromophores for cell imaging, and detectors for real-time monitoring of drug release. This multi-functional approach demonstrates a significant advancement in drug delivery technologies (Jana et al., 2012).

Chemical Synthesis and Modification

- Selective Palladium-Catalysed Arylation : A study on α,α-disubstituted benzo[b]thien-2-ylmethanol and α,α-diphenylbenzo[b]thien-3-ylmethanol shows their successful reaction with aryl bromides using palladium(II) acetate and tricyclohexylphosphane. This provides insights into new methods for chemical synthesis and modification (Biro & Kotschy, 2007).

Synthesis of Thianthrene Derivatives

- Creating Thianthrene Derivatives : The synthesis of dithianthren-1-ylmethanol and other derivatives has been explored. These studies contribute to understanding the nature and reactivity of thianthrene derivatives, with potential applications in material science and molecular engineering (Sheikh et al., 2013).

Thiol-yne Chemistry in Polymer and Material Synthesis

- Thiol-yne Chemistry : Thiol-yne reactions are increasingly used in polymer synthesis and material modification. This chemistry offers new avenues for creating advanced materials with specific properties (Lowe, 2014).

Novel Enantioselective Synthesis Techniques

- Enantioselective Synthesis : A novel method for synthesizing 1,3-butadien-2-ylmethanols through a tandem alkylbromide-epoxide vinylation process using dimethylsulfonium methylide has been developed. This highlights advancements in enantioselective synthesis (Alcaraz et al., 2005).

Applications in Organic and Material Chemistry

- Synthesis of Organic Sensitizers : Research in synthesizing organic sensitizers for applications in dye-sensitized solar cells demonstrates the relevance of these compounds in renewable energy technologies (Hagberg et al., 2008).

Safety and Hazards

Thian-3-ylmethanol has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name |

thian-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJQNSOLHKOGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methylphenyl)piperazin-1-yl]acetic Acid](/img/structure/B2452730.png)

![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2452734.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2452737.png)